molecular formula C10H18N2O2 B2954878 Tert-butyl (1R,5R,6R)-6-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate CAS No. 2253632-27-6

Tert-butyl (1R,5R,6R)-6-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate

Cat. No.: B2954878
CAS No.: 2253632-27-6
M. Wt: 198.266
InChI Key: QYWHMAGYAFGLJH-BWZBUEFSSA-N
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Description

“Tert-butyl (1R,5R,6R)-6-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate” is a compound that has been used in the synthesis of potential drug candidates and as a negative control in biochemical assays .


Synthesis Analysis

The synthesis of such compounds often involves reactions like esterification, reduction, and cyclization . The exact method would depend on the specific structure of the compound .


Molecular Structure Analysis

The molecular structure of this compound can be determined using various analytical techniques . These might include spectroscopic analyses .


Chemical Reactions Analysis

The chemical reactions involving this compound can be determined through various analytical techniques . These might include spectroscopic analyses .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. These might include melting point determination, solubility testing, and spectroscopic analyses.

Safety and Hazards

This compound has been classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

Properties

IUPAC Name

tert-butyl (1R,5R,6R)-6-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-5-4-6-7(11)8(6)12/h6-8H,4-5,11H2,1-3H3/t6-,7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYWHMAGYAFGLJH-BWZBUEFSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]2[C@@H]1[C@@H]2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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